3-[(4-Isopropylphenyl)methyl]azetidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(4-propan-2-ylphenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(2)13-5-3-11(4-6-13)7-12-8-14-9-12/h3-6,10,12,14H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQQQHXIJINEJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588375 | |
| Record name | 3-{[4-(Propan-2-yl)phenyl]methyl}azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937622-20-3 | |
| Record name | 3-{[4-(Propan-2-yl)phenyl]methyl}azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological and Pharmacological Activities of 3 4 Isopropylphenyl Methyl Azetidine Derivatives
Enzyme Inhibition and Receptor Agonism
Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonism
Derivatives of 3-[(4-isopropylphenyl)methyl]azetidine have been investigated for their activity as sphingosine-1-phosphate-1 (S1P1) receptor agonists. The S1P1 receptor is a G protein-coupled receptor that plays a crucial role in the regulation of the immune system, particularly in lymphocyte trafficking. Modulation of this receptor is a therapeutic strategy for autoimmune diseases.
One notable example is Ceralifimod (ONO-4641), a selective agonist for the S1P1 and S1P5 receptors. nih.gov This compound, which incorporates an azetidine-3-carboxylic acid moiety, was developed as a potential treatment for autoimmune diseases like relapsing-remitting multiple sclerosis. nih.gov The activation of the S1P1 receptor by agonists leads to the internalization of the receptor, which in turn prevents lymphocytes from exiting the lymph nodes, thereby reducing the number of circulating lymphocytes and mitigating autoimmune responses. nih.govnih.gov
A structure-activity relationship (SAR) study that led to the discovery of Ceralifimod highlighted the importance of the amino acid moiety in the hydrophilic head region of the molecule. nih.gov Through conformational constraint of a lead compound with a dihydronaphthalene central core and optimization of the lipophilic tail region, Ceralifimod emerged as a clinical candidate with high selectivity for S1P1 over the S1P3 receptor, the activation of which is associated with undesirable side effects. nih.gov In preclinical studies, Ceralifimod demonstrated potent activity in a peripheral lymphocyte lowering test in mice. nih.gov
Table 1: S1P1 Receptor Agonist Activity of a Ceralifimod
| Compound | Target(s) | In Vivo Efficacy (Mouse Model) | Selectivity |
| Ceralifimod (ONO-4641) | S1P1 and S1P5 Receptor Agonist | ED50 = 0.029 mg/kg (Peripheral Lymphocyte Lowering) | >30,000-fold for S1P1 over S1P3 |
N-ribosyl Hydrolase and Phosphorylase Inhibition
Azetidine-based compounds have been synthesized and evaluated as transition state analogue inhibitors of N-ribosyl hydrolases and phosphorylases. These enzymes are involved in the cleavage of N-glycosidic bonds in nucleosides, a critical process in metabolism and cellular function.
Research has shown that azetidine (B1206935) analogues of DADMe-immucillins are potent inhibitors of purine (B94841) nucleoside phosphorylase (PNP), methylthioadenosine phosphorylase (MTAP), and methylthioadenosine nucleosidase (MTAN). nih.gov These enzymes are targets for the development of drugs for various conditions, including cancer and parasitic infections. The designed azetidine analogues, despite their simpler stereochemical structures compared to previous inhibitors like Immucillin-H, exhibit strong inhibitory activity with equilibrium dissociation constants in the picomolar range. nih.gov
Table 2: Inhibitory Activity of Azetidine Analogues against N-ribosyl Hydrolases and Phosphorylases
| Enzyme Target | Inhibitor Type | Potency (Equilibrium Dissociation Constant) |
| Purine Nucleoside Phosphorylase (PNP) | Azetidine analogues of DADMe-immucillins | As low as 229 pM |
| Methylthioadenosine Phosphorylase (MTAP) | Azetidine analogues of DADMe-immucillins | As low as 229 pM |
| Methylthioadenosine Nucleosidase (MTAN) | Azetidine analogues of DADMe-immucillins | As low as 229 pM |
Cholinesterase and β-Secretase Inhibition
The inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for Alzheimer's disease. nih.gov Similarly, β-secretase (BACE1) is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. nih.govnih.govrsc.org
While direct studies on this compound derivatives as cholinesterase or β-secretase inhibitors were not identified in the provided search results, research on related structures provides insights into the potential of this chemical class. For instance, novel 3-benzylidene/benzylphthalide Mannich base derivatives have been designed as multifunctional agents for Alzheimer's disease, exhibiting potent inhibition of both AChE and BChE. nih.gov Furthermore, some cholinesterase inhibitors have been shown to affect the processing of the amyloid precursor protein (APP), from which amyloid-β is derived. acs.org
The development of β-secretase inhibitors has focused on peptidomimetic and non-peptidic compounds that can penetrate the blood-brain barrier. nih.govnih.gov Although specific data on azetidine-based BACE1 inhibitors is not detailed in the provided results, the broad exploration of various heterocyclic scaffolds for this target suggests that azetidine derivatives could be of interest for future investigation.
Other Noteworthy Biological Activities (e.g., anticonvulsant, anti-inflammatory, CNS activity)
The azetidine scaffold and related structures have been explored for a range of other biological activities, including anticonvulsant, anti-inflammatory, and general central nervous system (CNS) effects.
Anticonvulsant Activity: Derivatives of various heterocyclic systems have demonstrated anticonvulsant properties. For example, a series of 3-oxo-5-substituted benzylidene-6-methyl-(4H)-2-pyridazinylacetamides and their corresponding acetylhydrazides were synthesized and showed significant anticonvulsant effects in both maximal electroshock-induced and pentylenetetrazole-induced seizure models in mice. nih.gov Some of these compounds exhibited better activity than the standard drug sodium valproate. nih.gov While not directly involving a this compound core, this highlights the potential of benzylidene-containing structures in anticonvulsant drug design.
Anti-inflammatory Activity: Various heterocyclic compounds have been evaluated for their anti-inflammatory effects. For instance, a series of N4,N5-disubstituted-3-methyl-1H-pyrazolo[3,4-c]pyridazines were synthesized and showed anti-inflammatory activity. bau.edu.tr Similarly, derivatives of 2H-1,4-benzoxazin-3(4H)-one incorporating a 1,2,3-triazole moiety have been shown to reduce the production of pro-inflammatory mediators in microglial cells. nih.gov Benznidazole, a nitroimidazole derivative, has also been reported to have anti-inflammatory effects mediated through the inhibition of the NF-κB pathway. conicet.gov.ar
CNS Activity: Azetidine-based scaffolds have been specifically designed for CNS-focused applications. nih.gov Novel 3-substituted azetidine derivatives based on a 3-aryl-3-oxypropylamine scaffold have been synthesized and evaluated as triple reuptake inhibitors, which are of interest for the treatment of depression. nih.gov The design of such compounds often involves optimizing physicochemical properties to ensure blood-brain barrier penetration. nih.gov
Structure Activity Relationship Sar Studies of Azetidine Derivatives
Influence of Azetidine (B1206935) Ring Substitution Patterns on Biological Efficacy and Reactivity
The substitution pattern on the azetidine ring plays a critical role in determining the biological efficacy and chemical reactivity of its derivatives. The small, strained ring can lead to unique chemical properties and potential decomposition pathways not typically seen in larger ring systems like pyrrolidine (B122466) or piperidine (B6355638). nih.gov
Substitutions at the 1, 2, and 3-positions of the azetidine ring have been extensively studied to modulate the pharmacological properties of these compounds. For instance, the nature of the substituent on the azetidine nitrogen (N-1 position) can significantly impact stability. In a study of N-substituted azetidines, it was found that N-pyridyl analogs exhibited greater stability compared to N-phenyl analogs. nih.gov This highlights the influence of the electronic properties of the substituent on the reactivity of the azetidine ring.
The position of substitution also dictates the molecule's interaction with its biological target. For example, in a series of lysyl-tRNA synthetase (LysRS) inhibitors, an extended azetidine derivative was synthesized to interact with a specific amino acid residue (Glu422) in the enzyme's active site. acs.org This demonstrates how strategic substitution can enhance potency by facilitating specific molecular interactions.
Furthermore, the inherent ring strain of azetidines makes them susceptible to ring-opening reactions, a factor that must be considered in drug design. nih.govmedwinpublishers.com This reactivity can be influenced by the substituents on the ring. For example, an intramolecular decomposition pathway involving the ring-opening of an azetidine via attack by a pendant amide group has been reported. nih.gov
The following table summarizes the impact of various substitution patterns on the properties of azetidine derivatives:
| Substitution Position | Substituent Type | Effect on Biological Efficacy/Reactivity | Reference |
| N-1 | Pyridyl vs. Phenyl | N-pyridyl analogs showed enhanced stability compared to N-phenyl analogs. | nih.gov |
| C-3 | Extended azetidine | Enabled interaction with a specific amino acid in the target enzyme, influencing potency. | acs.org |
| C-3 | Pendant amide group | Can lead to intramolecular ring-opening, affecting chemical stability. | nih.gov |
Stereochemical Considerations in Pharmacological Activity and Selectivity
Stereochemistry is a critical factor in the pharmacological activity and selectivity of chiral azetidine derivatives. The three-dimensional arrangement of atoms in a molecule can significantly influence its binding affinity to a biological target.
A general and scalable method for the synthesis of enantioenriched C2-substituted azetidines has been developed using chiral tert-butanesulfinamides. acs.org This method allows for the production of either stereoisomer of the azetidine product, which is crucial as different enantiomers of a drug can have vastly different pharmacological effects. acs.org
The importance of stereochemistry is further highlighted in the development of LysRS inhibitors. The R and S enantiomers of a 2,2-difluorocyclohexyl-substituted cyclohexyl derivative with a methoxy (B1213986) group at the R2 position were prepared and evaluated. acs.org The R enantiomer displayed potent activity but limited selectivity, while the properties of the S enantiomer were also distinct, underscoring the impact of stereoisomerism on both potency and selectivity. acs.org
The synthesis of chiral azetidin-3-ones from chiral N-propargylsulfonamides also emphasizes the importance of stereocontrol in preparing biologically active molecules. nih.gov This method provides access to chiral building blocks that can be used to synthesize a variety of functionalized azetidines with defined stereochemistry.
The following table illustrates the significance of stereochemistry in the activity of azetidine derivatives:
| Compound Series | Stereochemical Feature | Impact on Activity/Selectivity | Reference |
| C2-Substituted Azetidines | Enantiomeric purity | Different enantiomers can exhibit distinct pharmacological profiles. | acs.org |
| LysRS Inhibitors | R and S enantiomers of a substituted cyclohexyl derivative | The two enantiomers showed differences in both potency and selectivity. | acs.org |
| Chiral Azetidin-3-ones | Defined stereochemistry | Provides access to enantiomerically pure building blocks for further synthesis. | nih.gov |
Impact of Pendant Aromatic and Heteroaromatic Moieties (e.g., Isopropylphenyl, Triazole, Pyrimidine, Indole)
The nature of the aromatic or heteroaromatic group attached to the azetidine scaffold has a profound effect on the biological activity of the resulting compound. These moieties can influence properties such as binding affinity, selectivity, and pharmacokinetic profiles.
In the context of 5-HT1D receptor agonists, a class of substituted azetidine derivatives has been developed where the substituent is an optionally substituted six-membered heteroaromatic ring such as pyridine, pyrazine, pyrimidine, or pyridazine. google.com These compounds are potent agonists of the human 5-HT1Dα receptor subtype and exhibit selectivity over the 5-HT1Dβ subtype, which is crucial for minimizing side effects. google.com
The synthesis of novel 3-substituted azetidine derivatives as triple reuptake inhibitors has also been explored, where various aryl groups are attached to the azetidine core. nih.gov The selection of the most promising candidates was based on their biological profiles, indicating that the nature of the aryl substituent is a key determinant of activity. nih.gov
Furthermore, the introduction of different aromatic and heteroaromatic moieties, such as indole (B1671886) and furan, has been investigated in the synthesis of 3-amino-2-azetidinone derivatives as potential anti-colorectal cancer agents. nih.gov The specific heteroaromatic ring incorporated was shown to influence the cytotoxic activity of the compounds.
The following table provides examples of how different pendant aromatic and heteroaromatic moieties affect the biological activity of azetidine derivatives:
| Aromatic/Heteroaromatic Moiety | Target/Application | Observed Effect | Reference |
| Pyridine, Pyrazine, Pyrimidine, Pyridazine | 5-HT1D Receptor Agonists | Conferred potent and selective agonism at the 5-HT1Dα receptor subtype. | google.com |
| Various Aryl Groups | Triple Reuptake Inhibitors | The nature of the aryl group was a key factor in determining the biological profile. | nih.gov |
| Indole, Furan | Anti-colorectal Cancer Agents | The specific heteroaromatic moiety influenced the cytotoxic activity of the compounds. | nih.gov |
Effects of Ring Size Variations on Activity (e.g., comparison of azetidine with pyrrolidine and piperidine scaffolds)
The size of the heterocyclic ring is a fundamental determinant of a molecule's conformational flexibility and, consequently, its biological activity. Comparing azetidine with its larger homologs, pyrrolidine (a five-membered ring) and piperidine (a six-membered ring), provides valuable insights into the role of ring strain and conformational freedom in ligand-receptor interactions.
In a study aimed at discovering and optimizing LATS1 and LATS2 kinase inhibitors, researchers examined the impact of varying the amine-containing ring from azetidine to pyrrolidine and piperidine. acs.orgacs.org Interestingly, only modest changes in activity were observed between the 3-azetidine, 3-pyrrolidine, and 3-piperidine analogs. acs.orgacs.org This suggests that for this particular target, the precise ring size is not the primary driver of potency.
However, in other cases, ring size can have a more pronounced effect. The inherent ring strain of azetidine makes it a more rigid scaffold compared to the more flexible pyrrolidine and piperidine rings. nih.gov This rigidity can be advantageous in pre-organizing the molecule for optimal binding to a receptor, potentially leading to increased potency. Conversely, the increased conformational freedom of larger rings might be beneficial for accommodating different binding pockets.
A study on the stability of aryl-azetidines found that expanding the strained azetidine ring to a pyrrolidine resulted in a more stable analog. nih.gov This highlights a key trade-off in drug design: the potential for enhanced biological activity due to the rigid azetidine scaffold versus the improved chemical stability of larger, less strained rings.
The following table compares the effects of varying the heterocyclic ring size on the properties of related compounds:
| Ring System | Target/Property | Observation | Reference |
| Azetidine vs. Pyrrolidine vs. Piperidine | LATS1/LATS2 Kinase Inhibition | Only modest changes in activity were observed. | acs.orgacs.org |
| Azetidine vs. Pyrrolidine | Chemical Stability | Expansion of the azetidine ring to a pyrrolidine led to a more stable compound. | nih.gov |
Medicinal Chemistry and Drug Discovery Implications
Azetidine (B1206935) as a Versatile Pharmacophore in Drug Design
The azetidine ring is increasingly recognized as a "privileged scaffold" in drug discovery, owing to its favorable characteristics that allow for the efficient modulation of pharmacological properties. researchgate.netambeed.com Its inherent ring strain of approximately 25.4 kcal/mol, intermediate between the less stable aziridines and the more flexible pyrrolidines, endows it with a unique reactivity and conformational rigidity. researchgate.netrsc.org This structural constraint can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. acs.org
Azetidines are considered valuable building blocks for several reasons: nih.govenamine.net
Structural Rigidity and Stability: The four-membered ring structure provides a level of conformational restriction that can lead to improved binding affinity and selectivity for a target protein. nih.govresearchgate.net Despite its strain, the azetidine ring is significantly more stable than aziridine (B145994), allowing for easier handling and incorporation into complex molecules. rsc.orgrsc.org
Bioisosteric Replacement: Azetidines can serve as bioisosteres for other cyclic structures like piperidines and morpholines, as well as acyclic fragments. tcichemicals.com This substitution can lead to improved physicochemical properties such as solubility and metabolic stability. researchgate.net
Modulation of Physicochemical Properties: The incorporation of an azetidine moiety can influence a molecule's lipophilicity, polarity, and hydrogen bonding capacity, all of which are critical for its pharmacokinetic and pharmacodynamic profile. nih.gov
Three-Dimensionality: The non-planar nature of the azetidine ring contributes to the three-dimensional character of a molecule, a feature increasingly sought after in drug design to enhance target engagement and specificity. researchgate.net
The versatility of the azetidine scaffold is demonstrated by its presence in a range of biologically active compounds with diverse therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and central nervous system (CNS)-active agents. nih.govmedwinpublishers.com Several approved drugs, such as the antihypertensive agent Azelnidipine, contain an azetidine core, highlighting its clinical relevance. rsc.orgenamine.netchemrxiv.orgresearchgate.net
Strategies for Lead Identification and Optimization in Compound Development
The process of discovering and refining a new drug candidate involves two critical stages: lead identification and lead optimization. slideshare.netdanaher.com For compounds containing an azetidine core like 3-[(4-isopropylphenyl)methyl]azetidine, specific strategies are employed.
Lead Identification: This phase focuses on identifying initial "hit" compounds that exhibit a desired biological activity. slideshare.net For azetidine-based compounds, this can be achieved through:
High-Throughput Screening (HTS): Screening large libraries of diverse compounds against a biological target is a common starting point. slideshare.net The inclusion of azetidine-containing molecules in these libraries is crucial for exploring novel chemical space.
Fragment-Based Drug Discovery (FBDD): This approach uses smaller, low-molecular-weight compounds ("fragments") that bind weakly to the target. acs.org Azetidine derivatives can serve as valuable fragments due to their structural rigidity and defined exit vectors for further elaboration. The development of synthetic methods for sp3-rich fragments, including those with azetidine cores, is an active area of research. nih.govnih.govrsc.org
Scaffold Hopping: This strategy involves replacing a core molecular scaffold in a known active compound with a different one, such as an azetidine ring, to identify novel chemical series with potentially improved properties. acs.org
Lead Optimization: Once a lead compound is identified, it undergoes a process of chemical modification to improve its potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. danaher.com Key optimization strategies for azetidine-containing compounds include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the azetidine ring and the appended groups (like the 4-isopropylphenylmethyl group in the title compound) helps to understand the key interactions with the biological target. For instance, studies on azetidine derivatives have shown that modifications at different positions of the ring can significantly impact biological activity. mdpi.comnih.govnih.gov
Physicochemical Property Modulation: The azetidine scaffold itself can be used to fine-tune properties like solubility and lipophilicity. For example, replacing a more lipophilic ring system with an azetidine can improve aqueous solubility. nih.gov
Conformational Constraint: Introducing or modifying the azetidine ring can restrict the conformational flexibility of a molecule, which can lead to a more favorable binding entropy and increased potency. acs.org
Recent advances in synthetic chemistry have greatly expanded the toolkit for creating diverse azetidine derivatives, facilitating both lead identification and optimization efforts. rsc.orgchemrxiv.orgnih.gov
Role in High-Throughput Screening (HTS) Initiatives
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of compounds to identify those with activity against a specific biological target. rsc.orgresearchgate.net The inclusion of azetidine-containing molecules in HTS libraries is of strategic importance for several reasons:
Expanding Chemical Space: Azetidine scaffolds provide access to novel and underexplored areas of chemical space. nih.gov By incorporating these three-dimensional structures, screening libraries can move beyond the predominantly "flat" aromatic compounds that have historically dominated such collections. acs.org
Lead-Like Properties: The synthesis of diverse libraries of azetidine-based scaffolds can be tailored to generate compounds with "lead-like" properties, meaning they possess physicochemical characteristics that are favorable for further development. nih.govresearchgate.net This "pre-optimization" of library members can increase the efficiency of downstream drug discovery efforts.
Diversity-Oriented Synthesis (DOS): Azetidines are amenable to diversity-oriented synthesis, a strategy that aims to create structurally diverse and complex molecules from a common starting material. acs.orgnih.gov This allows for the generation of large and varied azetidine-based libraries for HTS. For example, a 1976-membered library of spirocyclic azetidines has been synthesized for screening purposes. nih.gov
The development of robust synthetic methods for producing azetidine libraries is a key enabler for their use in HTS. rsc.orgresearchgate.netlifechemicals.com The availability of diverse azetidine-containing building blocks from commercial suppliers further facilitates their inclusion in screening campaigns. enamine.net
Design Principles for Enhanced Drug-Likeness (e.g., sp3-rich scaffolds, "escape from flatland")
In recent years, there has been a growing recognition in medicinal chemistry of the importance of moving away from flat, aromatic molecules towards more three-dimensional, saturated structures. This concept, often termed "escape from flatland," is driven by the observation that increasing the fraction of sp3-hybridized carbons (Fsp3) in a molecule correlates with a higher probability of clinical success. acs.orgbohrium.comnih.gov
Azetidine-containing compounds, such as this compound, are prime examples of sp3-rich scaffolds that embody these design principles:
Increased Saturation (High Fsp3): The azetidine ring itself is fully saturated, contributing to a higher Fsp3 count. Molecules with greater three-dimensionality are thought to have improved solubility, better target engagement through more defined spatial interactions, and potentially fewer off-target effects. acs.orgnih.gov
Conformational Rigidity: The strained nature of the azetidine ring provides conformational constraint, which can be beneficial for binding to a target protein. researchgate.net This rigidity can also lead to improved metabolic stability.
Novelty and Patentability: The exploration of sp3-rich scaffolds like azetidines opens up new areas of chemical space, providing opportunities for the discovery of novel drug candidates with unique intellectual property positions. acs.org
The design and synthesis of sp3-rich fragment libraries are now a key focus in fragment-based lead discovery. nih.gov These libraries, which include azetidine-containing fragments, provide optimal starting points for drug discovery campaigns, with improved physicochemical properties and diverse exit vectors for further chemical modification. nih.govacs.org The use of photocycloaddition reactions is one of the emerging strategies to generate novel sp3-rich scaffolds for lead generation. nih.govacs.org
Development of Azetidine-Based Pharmacological Tools
Beyond their direct application as therapeutic agents, azetidine-containing molecules are also valuable as pharmacological tools to probe biological systems. nih.govlifechemicals.com These chemical probes can be used to study the function of specific proteins, validate new drug targets, and elucidate disease mechanisms.
The properties that make azetidines attractive in drug design also make them suitable for the development of pharmacological tools:
Scaffold for Probe Development: The azetidine ring can serve as a core scaffold onto which various functional groups can be attached to create selective and potent probes. For example, azetidine-based inhibitors of N-ribosyl hydrolases and phosphorylases have been developed as potential drug candidates and research tools. lifechemicals.com
Modulation of Target Engagement: The structural features of the azetidine ring can be used to fine-tune the binding affinity and selectivity of a probe for its target.
Introduction of Reporter Groups: The azetidine scaffold can be functionalized with reporter groups, such as fluorescent tags or biotin (B1667282) labels, to enable visualization and pull-down experiments.
The synthesis of libraries of azetidine-containing compounds is not only useful for HTS campaigns but also for the discovery of novel chemical probes. acs.org By screening these libraries against a wide range of biological targets, new tools for chemical biology research can be identified.
Advanced Spectroscopic Characterization Methodologies for Structural Confirmation of Azetidine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a compound like 3-[(4-Isopropylphenyl)methyl]azetidine, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the azetidine (B1206935) ring, the benzylic methylene (B1212753) group, the isopropyl group, and the aromatic ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are key parameters. For instance, the protons on the azetidine ring would likely appear as a set of multiplets in the aliphatic region. The benzylic protons would appear as a doublet, coupled to the adjacent methine proton on the azetidine ring. The aromatic protons would exhibit a characteristic AA'BB' system for a 1,4-disubstituted benzene (B151609) ring. The isopropyl methine would be a septet, and the two methyl groups would appear as a doublet.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different carbon environments in a molecule. In the case of this compound, distinct signals would be expected for each carbon atom. The chemical shifts would be indicative of the carbon type (aliphatic, benzylic, aromatic, etc.). For example, the carbons of the azetidine ring would resonate at higher field compared to the aromatic carbons. The benzylic carbon would appear at a characteristic chemical shift, and the isopropyl and aromatic carbons would also have predictable shifts.
Interactive Data Table: Hypothetical ¹H and ¹³C NMR Data for this compound
The following data is a hypothetical representation based on known chemical shift ranges for similar structural motifs.
| Atom | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |
| Azetidine CH | ~3.0-3.5 (m) | ~45-55 |
| Azetidine CH₂ | ~3.5-4.0 (m) | ~50-60 |
| Benzyl (B1604629) CH₂ | ~2.8-3.2 (d) | ~35-45 |
| Aromatic CH | ~7.1-7.3 (d) | ~125-130 |
| Aromatic C | - | ~135-140 (ipso-C) |
| Aromatic C-isopropyl | - | ~145-150 (ipso-C) |
| Isopropyl CH | ~2.8-3.0 (sept) | ~30-35 |
| Isopropyl CH₃ | ~1.2 (d) | ~20-25 |
¹⁵N and ¹⁹F NMR: While less common for this specific structure, ¹⁵N NMR could provide information about the electronic environment of the nitrogen atom in the azetidine ring. ¹⁹F NMR would be a crucial technique if the molecule were fluorinated, providing sensitive and direct information about the fluorine-containing moieties.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of a compound. For this compound (C₁₃H₁₉N), HRMS would provide an exact mass measurement that corresponds to this formula, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For example, a common fragmentation pathway would be the cleavage of the benzylic bond, leading to the formation of a stable tropylium-like ion or a fragment corresponding to the azetidinylmethyl cation.
Interactive Data Table: Expected HRMS Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₁₉N |
| Calculated Exact Mass | 189.1517 |
| Observed [M+H]⁺ (Hypothetical) | 190.1590 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is a rapid and effective method for identifying the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretching vibration of the secondary amine in the azetidine ring would typically appear as a weak to medium band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aliphatic and aromatic portions of the molecule would be observed around 2850-3100 cm⁻¹. The C-N stretching vibration would likely be found in the fingerprint region, typically between 1250 and 1020 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Azetidine) | 3300-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| Aromatic C=C Stretch | 1450-1600 |
| C-N Stretch | 1020-1250 |
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the electron density map of the molecule, revealing the precise positions of all atoms in space. For a chiral molecule like this compound, if a suitable single crystal can be grown, X-ray crystallography could unambiguously determine the relative and absolute configuration of the stereocenter at the 3-position of the azetidine ring. This would provide conclusive proof of the compound's three-dimensional architecture. While no crystal structure for this compound is publicly available, this technique remains the gold standard for absolute stereochemical assignment in azetidine chemistry.
Computational Chemistry and in Silico Approaches
Molecular Docking Studies (e.g., Induced Fit Docking for Target Binding)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger receptor protein. This method is instrumental in understanding the binding mechanism and affinity of a potential drug candidate to its biological target.
In a typical molecular docking workflow, the three-dimensional structures of both the ligand (e.g., 3-[(4-Isopropylphenyl)methyl]azetidine) and the target protein are used. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their energetic favorability. This scoring function estimates the binding affinity, with lower scores generally indicating a more stable complex.
Induced Fit Docking (IFD) is a more advanced form of molecular docking that accounts for the flexibility of the protein's active site. mdpi.com Unlike rigid-receptor docking, IFD allows for conformational changes in the protein's side chains upon ligand binding, providing a more realistic representation of the binding event. mdpi.com This is particularly important when the binding site needs to adapt to accommodate the incoming ligand. For this compound, an IFD study could reveal how a target protein's active site might rearrange to optimize interactions with the isopropylphenyl group and the azetidine (B1206935) ring.
A hypothetical molecular docking study of this compound against a target protein might yield results as illustrated in the table below. The binding energy and the specific amino acid residues involved in the interaction are key outputs of such a study.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Hypothetical Kinase A | -8.5 | Leu83, Val91, Ala104 | Hydrophobic |
| Asp145 | Hydrogen Bond with Azetidine N-H | ||
| Hypothetical GPCR B | -7.2 | Phe198, Trp286 | π-π Stacking with Phenyl Ring |
| Ile112 | Hydrophobic with Isopropyl Group |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.
A QSAR study involves several steps:
Data Set Preparation: A series of compounds with known biological activities (e.g., IC₅₀ values) is compiled. For a study involving this compound, this would include analogs with variations in the substituent groups.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.
Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates the descriptors to the biological activity. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net
A 2D-QSAR model, for instance, might reveal that an increase in the hydrophobicity of the substituent on the phenyl ring and a specific electronic character of the azetidine moiety are beneficial for the desired biological activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), go a step further by considering the three-dimensional fields surrounding the molecules. mdpi.com
An illustrative QSAR model for a series of analogs of this compound is presented below.
| Descriptor | Coefficient | Interpretation |
|---|---|---|
| logP (Lipophilicity) | +0.45 | Increased lipophilicity is positively correlated with activity. |
| Molecular Weight | -0.12 | Lower molecular weight is slightly favored. |
| Topological Polar Surface Area (TPSA) | -0.28 | Lower polarity is associated with higher activity. |
| Number of Rotatable Bonds | +0.05 | Slight preference for conformational flexibility. |
Prediction of Pharmacokinetic Properties (e.g., Lipophilicity, CYP Enzyme Inhibition Profile)
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov These predictions are crucial for identifying compounds with favorable pharmacokinetic profiles that are more likely to succeed in clinical trials. nih.gov
Lipophilicity: This property, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, and ability to cross cell membranes. nih.gov While excessively high lipophilicity can lead to poor solubility and increased metabolic clearance, a certain degree is necessary for oral absorption and distribution into tissues. nih.gov Various computational models can predict the logP of a compound like this compound based on its structure.
Cytochrome P450 (CYP) Enzyme Inhibition Profile: The cytochrome P450 family of enzymes is responsible for the metabolism of a vast number of drugs. mdpi.com Inhibition of these enzymes by a new drug candidate can lead to adverse drug-drug interactions. nih.gov Computational models can predict whether a compound is likely to inhibit specific CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov Early identification of potential CYP inhibition allows for structural modifications to mitigate this risk.
A summary of predicted pharmacokinetic properties for this compound could be compiled as follows:
| Pharmacokinetic Parameter | Predicted Value/Classification | Significance |
|---|---|---|
| logP (Lipophilicity) | 3.2 | Indicates good potential for oral absorption and membrane permeability. |
| Aqueous Solubility (logS) | -3.5 | Suggests moderate solubility. |
| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier Permeation | Yes | May be able to cross into the central nervous system. |
| CYP1A2 Inhibitor | No | Low risk of interactions with drugs metabolized by this isoform. |
| CYP2C9 Inhibitor | No | Low risk of interactions with drugs metabolized by this isoform. |
| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP2D6 Inhibitor | No | Low risk of interactions with drugs metabolized by this isoform. |
| CYP3A4 Inhibitor | Yes | Potential for interactions with a wide range of co-administered drugs. |
Future Perspectives and Research Challenges in 3 4 Isopropylphenyl Methyl Azetidine Research
Development of Novel and Green Synthetic Pathways
A significant hurdle in the widespread application of azetidine (B1206935) derivatives has been the challenge associated with their synthesis, often stemming from the inherent strain in the four-membered ring. medwinpublishers.com Traditional methods can require harsh conditions or multi-step procedures. orgsyn.org However, recent advancements offer promising strategies for the efficient and environmentally friendly synthesis of 3-substituted azetidines like 3-[(4-Isopropylphenyl)methyl]azetidine.
Future research will likely focus on adopting and refining these modern synthetic methods:
Palladium-Catalyzed C(sp³)–H Amination: Intramolecular C-H activation and amination reactions provide a direct and atom-economical route to form the azetidine ring. rsc.org This approach avoids the need for pre-functionalized substrates, reducing waste and synthesis steps.
Photochemical [2+2] Cycloadditions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is an efficient method for constructing functionalized azetidine rings, often with high stereoselectivity. rsc.org The use of visible light photocatalysis makes this an increasingly green and accessible strategy. rsc.org
Flow Chemistry: Continuous flow synthesis enables the safe handling of reactive intermediates and offers precise control over reaction parameters. acs.org This technology has been successfully applied to the synthesis of 3-substituted azetidines and is ideal for scalable, sustainable production, addressing a key challenge in moving from laboratory synthesis to industrial manufacturing. acs.org
Ring Expansion and Contraction: Methods involving the expansion of three-membered rings (aziridines) or the contraction of five-membered heterocycles are also viable, though less common, pathways to the azetidine core. medwinpublishers.com
The application of these green and efficient methodologies would be a critical first step in unlocking the research potential of this compound, making it more accessible for biological screening and development.
Exploration of Undiscovered Biological Activities and Therapeutic Applications
The azetidine scaffold is present in compounds with a wide array of biological activities, including anticancer, antibacterial, antifungal, antiviral, and central nervous system (CNS) effects. medwinpublishers.comresearchgate.netwisdomlib.orgnih.gov This diversity suggests that this compound could possess significant, yet undiscovered, therapeutic potential.
Key areas for future biological exploration include:
Antimicrobial Activity: Azetidine derivatives have shown potent activity against various pathogens. wisdomlib.org Notably, a series of spirocyclic azetidines containing a 4-isopropylphenyl group—structurally related to the compound of interest—were synthesized and tested for antimycobacterial activity. mdpi.com This precedent strongly suggests that screening this compound against a panel of bacteria, particularly Mycobacterium tuberculosis, and fungi is a high-priority research direction. mdpi.comnih.gov
Anticancer Activity: Numerous azetidine-containing molecules have been investigated as anticancer agents, targeting enzymes like topoisomerase II or receptor tyrosine kinases like VEGFR-2. researchgate.net The antiproliferative activity of this compound should be evaluated against various human cancer cell lines. researchgate.netacs.org
CNS Applications: 3-Substituted azetidines have been designed as triple reuptake inhibitors for potential antidepressant applications. nih.gov Given the lipophilic nature of the isopropylphenyl group, which can facilitate blood-brain barrier penetration, exploring the neurological and psychiatric activities of this compound is a logical step. nih.gov
The primary challenge is the lack of screening data. A systematic, high-throughput screening campaign is necessary to uncover the primary biological functions of this compound and guide further development.
Rational Design of Potent, Selective, and Safe Azetidine-Based Agents
The azetidine ring is more than a simple linker; its conformational rigidity helps to lock substituents into defined spatial orientations, which can lead to higher binding affinity and selectivity for biological targets. enamine.net This property makes the this compound scaffold an excellent starting point for rational drug design.
Future research in this area will involve:
Structure-Activity Relationship (SAR) Studies: Once a primary biological activity is identified, systematic modifications to the core structure will be essential. This includes altering the substitution pattern on the phenyl ring, replacing the isopropyl group with other alkyl or functional groups, and modifying the nitrogen atom of the azetidine ring. For example, in a series of antitubercular spiro-azetidines, changing the substitution on a phenyl ring from a hydrogen to a halogen atom significantly increased activity. nih.gov
Bioisosteric Replacement: The azetidine ring can act as a bioisostere for other common rings like piperidine (B6355638) or morpholine, often improving physicochemical properties such as solubility and metabolic stability. This principle can be used to optimize existing drugs by incorporating the this compound motif.
Computational Modeling: Molecular docking and dynamics simulations can predict how analogs of this compound bind to target proteins. This was used effectively to understand how certain azetidinone isomers interact with β-lactamase, conferring an antibiotic-enhancing effect. nih.gov Such in silico studies can prioritize the synthesis of the most promising candidates, saving time and resources.
A compelling example of SAR is seen in nitrofuran-equipped spirocyclic azetidines designed as antitubercular agents. The table below shows how modifications to a phenyl ring at the 2' position of the core structure impact the Minimum Inhibitory Concentration (MIC) against M. tuberculosis.
| Compound | Substituent (R) | MIC (μg/mL) vs Mtb H37Rv |
|---|---|---|
| 3b | Phenyl | 1.56 |
| 3f | 4-Fluorophenyl | 0.20 |
| 3g | 4-Chlorophenyl | 0.39 |
| 3l | 4-Bromophenyl | 0.20 |
| Isoniazid (Control) | - | 0.39 |
Data sourced from MDPI nih.gov. This table demonstrates that adding a para-halogen to the phenyl ring enhances antitubercular activity compared to the unsubstituted analog.
Addressing Challenges Related to Drug Resistance Mechanisms
A major global health threat is the rise of multidrug-resistant (MDR) pathogens. A significant future opportunity for azetidine-based compounds lies in developing agents that can overcome existing resistance mechanisms or avoid inducing new ones.
A landmark study identified a series of azetidine derivatives with potent bactericidal activity against MDR Mycobacterium tuberculosis strains. acs.orgresearchgate.net Crucially, these compounds did not generate detectable resistance. acs.org
Novel Mechanism of Action: These azetidines function by inhibiting the biosynthesis of mycolic acid, a critical component of the mycobacterial cell envelope, via a previously uncharacterized mechanism. acs.orgnih.gov This novel mode of action circumvents the resistance pathways that affect many current anti-TB drugs.
Future Strategy: This provides a blueprint for future research on this compound. If it demonstrates antimicrobial activity, determining its mechanism of action will be paramount. A novel mechanism would make it a highly valuable candidate for combating drug-resistant infections. The challenge lies in the complex biological studies required for target deconvolution and mechanism elucidation.
The table below showcases the potent activity of lead azetidine compounds (BGAz) against both drug-sensitive and multidrug-resistant TB.
| Compound | MIC99 (μM) vs Mtb H37Rv (Drug-Sensitive) | MIC99 (μM) vs MDR-TB |
|---|---|---|
| BGAz-001 | >128 | >128 |
| BGAz-005 | 1.3 | 2.5 |
| BGAz-031 | 0.6 | 0.6 |
Data sourced from ACS Publications acs.org. The table illustrates the potent activity of optimized azetidines against both sensitive and resistant strains.
Translational Research from Preclinical Studies to Clinical Development
Translating a promising chemical compound from a laboratory finding into a clinical drug is a long and complex process fraught with challenges. youtube.com For a molecule like this compound, the path forward requires a rigorous preclinical development program.
Key stages and challenges include:
ADME and Pharmacokinetic Profiling: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical. acs.orgnih.gov Studies must determine its solubility, cell permeability, metabolic stability in liver microsomes, and plasma protein binding. acs.orgnih.gov Poor results in these areas are a common cause of failure.
Defining a Target Candidate Profile: Researchers must establish a clear "target candidate profile" that outlines the desired efficacy and safety characteristics for the potential drug. youtube.com This includes defining the patient population and the intended route of administration.
In Vivo Efficacy and Toxicology: After demonstrating in vitro activity, the compound must be tested in relevant animal models to confirm efficacy and establish a preliminary safety profile. The anti-TB azetidines, for example, showed acceptable DMPK (Drug Metabolism and Pharmacokinetics) and toxicology profiles, paving the way for further development. acs.orgnih.gov
Chemistry, Manufacturing, and Controls (CMC): A scalable, reliable, and cost-effective synthesis must be developed to produce the large quantities of high-purity compound required for advanced preclinical and clinical studies. youtube.com Adopting the green chemistry principles from the outset can mitigate future manufacturing challenges.
The ultimate challenge is navigating the high attrition rate of drug development. By systematically addressing these preclinical milestones—from synthesis and screening to rational design and safety assessment—the potential of this compound and related compounds can be fully and responsibly explored.
Q & A
Basic Research Questions
Q. How can the molecular structure of 3-[(4-Isopropylphenyl)methyl]azetidine be experimentally validated?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. Key steps include:
- Synthesizing high-purity crystals (e.g., via slow evaporation in ethyl acetate ).
- Collecting diffraction data using a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) .
- Refining parameters (e.g., R-factor < 0.05) to resolve bond angles, dihedral angles (e.g., 54.95° between aromatic rings), and hybridized states (e.g., sp³ nitrogen in azetidine) .
- Supporting Data : The compound’s tricyclic analogs show envelope (isoxazole) and half-chair (chromene) conformations, critical for understanding steric interactions .
Q. What synthetic routes are reported for azetidine derivatives with 4-isopropylphenyl substituents?
- Methodological Answer :
- Condensation Reactions : React (E)-methyl 2-((2-formylphenoxy)methyl)-3-(4-isopropylphenyl)acrylate with N-phenylhydroxylamine in ethanol under reflux .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethyl acetate to achieve >84% yield .
- Validation : Confirm purity via HPLC and spectroscopic methods (¹H/¹³C NMR, FT-IR) .
Advanced Research Questions
Q. How do conformational dynamics of the azetidine ring influence bioactivity in related compounds?
- Methodological Answer :
- X-ray Crystallography : Resolve spatial arrangements (e.g., N1 atom’s bond angles sum to 335.04°, confirming sp³ hybridization) .
- Computational Modeling : Perform density functional theory (DFT) to compare ground-state geometries with crystal structures .
- Bioactivity Correlation : Test analogs in receptor-binding assays (e.g., melanocortin-1 receptor for melanogenesis studies ).
Q. What strategies resolve contradictions in reported bioactivity data for azetidine-based compounds?
- Methodological Answer :
- Meta-Analysis : Compare datasets from independent studies (e.g., anti-inflammatory effects of KHG26792 in BV2 cells vs. melanogenesis pathways ).
- Dose-Response Validation : Replicate assays (e.g., NLRP3 inflammasome inhibition) across multiple cell lines .
- Structural-Activity Relationship (SAR) : Modify substituents (e.g., trifluoromethyl vs. bromophenoxymethyl ) to isolate key pharmacophores.
Q. How can weak intermolecular interactions stabilize the crystal lattice of azetidine derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
